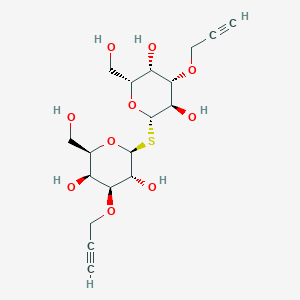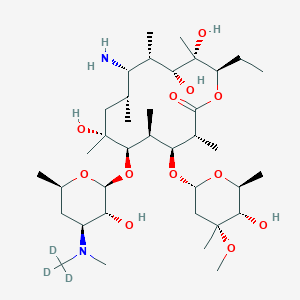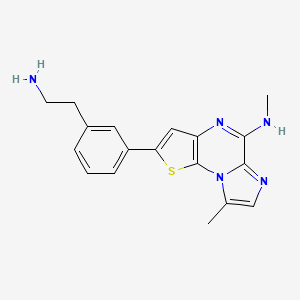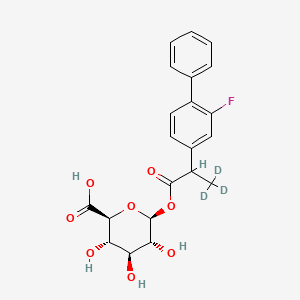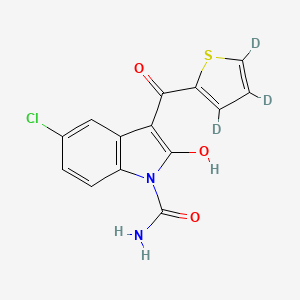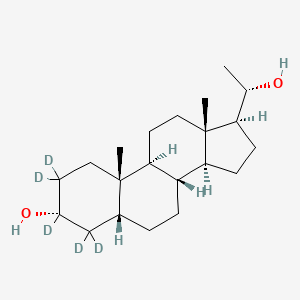
Pregnanediol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregnanediol-d5 is a deuterated form of pregnanediol, a metabolite of progesterone. This compound is often used in scientific research due to its stable isotopic labeling, which makes it suitable for various analytical techniques, including mass spectrometry. The deuterium atoms in this compound replace hydrogen atoms, providing a distinct mass shift that aids in the accurate quantification and analysis of biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pregnanediol-d5 typically involves the incorporation of deuterium atoms into the pregnanediol molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps of purification, such as crystallization and chromatography, to ensure the final product meets the required isotopic purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pregnanediol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to pregnanedione-d5 using oxidizing agents.
Reduction: Reduction to pregnanolone-d5 using reducing agents.
Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various deuterated derivatives of pregnanediol, such as pregnanedione-d5 and pregnanolone-d5, which are useful in further research and analytical applications .
Wissenschaftliche Forschungsanwendungen
Pregnanediol-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of steroid hormones.
Biology: Helps in studying metabolic pathways and the role of progesterone in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of progesterone.
Industry: Employed in the development of diagnostic assays and quality control of pharmaceutical products
Wirkmechanismus
Pregnanediol-d5 itself does not exert biological effects but serves as a tracer in metabolic studies. It helps in tracking the metabolic fate of progesterone by providing a distinct isotopic signature. The deuterium atoms in this compound allow for precise measurement of metabolic rates and pathways using mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregnanediol: The non-deuterated form, used in similar applications but lacks the distinct isotopic signature.
Pregnanedione-d5: Another deuterated steroid used in metabolic studies.
Pregnanolone-d5: A deuterated metabolite of progesterone used in pharmacokinetic research
Uniqueness
Pregnanediol-d5 is unique due to its stable isotopic labeling, which provides a reliable and accurate means of studying steroid metabolism. Its use as an internal standard in analytical techniques ensures precise quantification and analysis, making it invaluable in both research and industrial applications .
Eigenschaften
Molekularformel |
C21H36O2 |
|---|---|
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D |
InChI-Schlüssel |
YWYQTGBBEZQBGO-XJARRWJNSA-N |
Isomerische SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)O)C)C)([2H])[2H])O |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


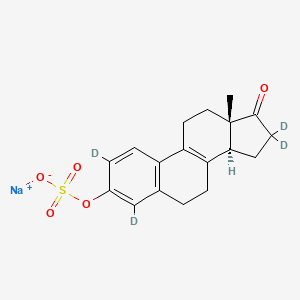
![(8S,11R,13S,14S,17R)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-8,13,14-trimethyl-1,2,6,7,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15142922.png)
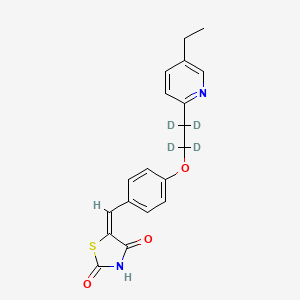
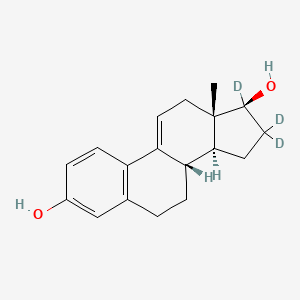
![(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione](/img/structure/B15142935.png)
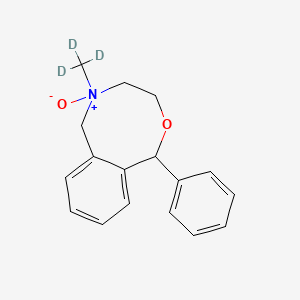

![3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3](/img/structure/B15142964.png)
